(1-Fluoronaphthalen-2-yl)boronic acid
Overview
Description
“(1-Fluoronaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 222547-67-3 . It has a molecular weight of 189.98 . It is a powder form substance and is used in various areas of research.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H8BFO2/c12-10-8-4-2-1-3-7 (8)5-6-9 (10)11 (13)14/h1-6,13-14H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder form substance . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Molecular Nanoprobes and Optical Sensing
An efficient synthesis process involving (1-Fluoronaphthalen-2-yl)boronic acid has led to the development of 3-fluoroterrylene, a promising molecular nanoprobe for single-electron optical sensing. This compound, derived through palladium-catalysed cross-coupling and subsequent oxidative cyclodehydrogenation, highlights the role of this compound in creating advanced materials for optical applications (Markoulides et al., 2015).
Fluorescent Labeling for HPLC Analysis
The compound has also been utilized in the development of fluorescent labeling reagents for the determination of diol compounds via HPLC. The creation of such reagents, which include naphthaleneboronic acid derivatives, has improved the sensitivity and specificity of analytical methods for measuring low concentrations of diol compounds (Terado et al., 2000).
Anion Recognition and Sensing
In the realm of anion recognition, this compound derivatives have been explored for their potential to selectively detect fluoride ions. This is particularly relevant due to fluoride's presence in various consumer products and its environmental and health implications. Research into boronic acid-based receptors demonstrates the capability of these compounds to form fluoroborate species in organic solvents, contributing to the development of selective fluoride ion sensors (Hudnall et al., 2009).
Binding Affinity with Diols
Further investigations into the structure-reactivity relationships of boronic acids with diols have provided insights into their binding affinities, crucial for applications in sensing, delivery, and materials chemistry. This research underscores the importance of boronic acid derivatives, including this compound, in designing dynamic covalent systems and responsive materials (Brooks et al., 2018).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid, related to this compound, provide a foundation for creating glucose sensing materials. These materials are designed to operate at physiological pH, indicating the potential of this compound derivatives in biomedical applications, such as non-invasive glucose monitoring (Das et al., 2003).
Safety and Hazards
The safety information for “(1-Fluoronaphthalen-2-yl)boronic acid” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the substance safely .
Mechanism of Action
Target of Action
The primary target of (1-Fluoronaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .
Biochemical Analysis
Biochemical Properties
For instance, a rationally designed boronic acid derivative, 1-tridecylboronic acid, has been shown to inhibit siderophore biosynthetic enzymes . It is plausible that (1-Fluoronaphthalen-2-yl)boronic acid may interact with certain enzymes or proteins in a similar manner.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to interact with biomolecules in a variety of ways. For example, they can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins . This suggests that this compound could potentially interact with biomolecules in a similar manner.
Properties
IUPAC Name |
(1-fluoronaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMXAKEZZOHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222547-67-3 | |
Record name | (1-fluoronaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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